2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a phenoxy group, a pyridinylmethyl sulfanyl group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia or primary amines under acidic conditions.
Introduction of the pyridinylmethyl sulfanyl group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group, followed by the protection of the sulfanyl group.
Attachment of the phenoxy group: This can be done through an etherification reaction, where a phenol derivative reacts with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced to an imidazoline derivative using reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Imidazoline derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-pyrimidine derivatives: These compounds share the phenoxy group but differ in the core structure, which is a pyrimidine ring instead of an imidazole ring.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole derivatives: These compounds have a similar imidazole-like structure but differ in the substitution pattern and functional groups.
Uniqueness
2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-7-3-2-4-8-16)17(22)21-11-10-20-18(21)24-13-15-6-5-9-19-12-15/h2-9,12,14H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROCTZFMXFBAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CN=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.